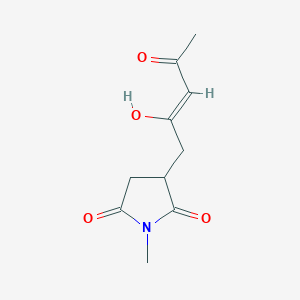![molecular formula C19H20N6O4 B12870282 2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one is a complex heterocyclic compound that features a unique combination of functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzo[d]oxazole ring, followed by the construction of the pyrrolo[2,3-d]pyridazin-7-one core. Key steps may involve cyclization reactions, nitration, and amination under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline share structural similarities and exhibit similar biological activities.
Pyridazinone Derivatives:
Uniqueness
2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H20N6O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C19H20N6O4/c1-3-4-7-10-24-15-13(17(25(27)28)22-23(2)19(15)26)14(16(24)20)18-21-11-8-5-6-9-12(11)29-18/h5-6,8-9H,3-4,7,10,20H2,1-2H3 |
InChI Key |
PBERWSCWYDTVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C(=C1N)C3=NC4=CC=CC=C4O3)C(=NN(C2=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



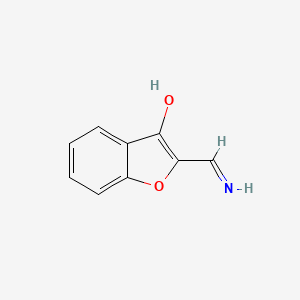
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
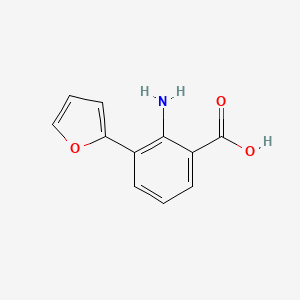
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
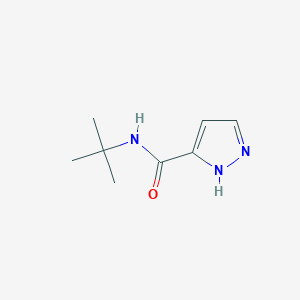
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)

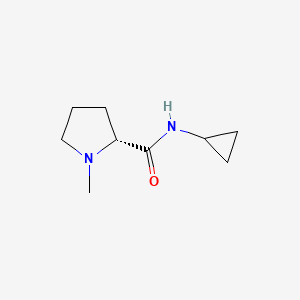
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
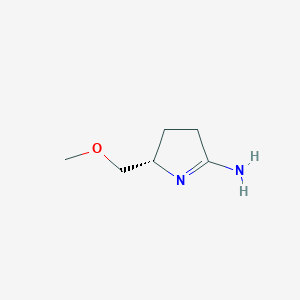
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)

